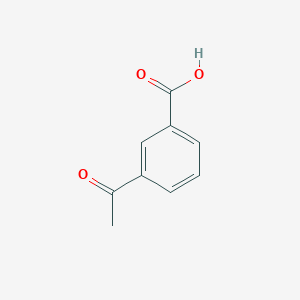

3-Acetylbenzoic acid

Description

Contextualization within Aromatic Carboxylic Acids Research

Aromatic carboxylic acids are a class of organic compounds characterized by a carboxyl group (-COOH) directly attached to an aromatic ring. This structural feature imparts a unique combination of acidic and aromatic properties, making them fundamental in various chemical and biological processes. Research in this area is extensive, covering everything from the synthesis of novel therapeutic agents to the development of advanced materials.

3-Acetylbenzoic acid, with its molecular formula C9H8O3, is a specific member of this class, distinguished by the presence of an acetyl group (CH3CO-) at the meta-position relative to the carboxylic acid. cymitquimica.comnih.gov This substitution pattern influences the molecule's electronic properties, reactivity, and steric profile, setting it apart from its isomers, 2-acetylbenzoic acid and 4-acetylbenzoic acid, and from the parent compound, benzoic acid. chemicalbook.comsolubilityofthings.com Its role in research often involves leveraging this unique arrangement to achieve specific synthetic outcomes or to study structure-activity relationships. chemimpex.com

Significance of the Acetyl and Carboxyl Functional Groups in Organic Chemistry

The chemical behavior and utility of this compound are dictated by its two functional groups: the carboxyl group and the acetyl group. solubilityofthings.com

The Carboxyl Group (-COOH): This group is the source of the compound's acidic nature. echemi.com It can donate a proton, participate in acid-base reactions, and readily forms salts and esters. cymitquimica.comechemi.com The carboxyl group is pivotal in many organic transformations and is a key feature in numerous biologically active molecules, influencing properties like solubility and the ability to interact with biological targets. solubilityofthings.comechemi.com

The Acetyl Group (CH3CO-): As a type of ketone, the acetyl group provides a site for nucleophilic attack at the carbonyl carbon. jove.com This allows for a wide range of reactions, including reductions to form alcohols, and various condensation reactions. The acetyl group's presence enhances the molecule's utility as a versatile intermediate in the synthesis of more complex structures, including pharmaceuticals and polymers. solubilityofthings.comchemimpex.com

The interplay of these two functional groups within the same molecule allows for a diverse range of chemical modifications, making this compound a valuable synthon in multi-step synthetic strategies. chemimpex.com

Overview of this compound as a Research Subject

This compound is primarily utilized as a building block or intermediate in organic synthesis. cymitquimica.comchemimpex.com Its bifunctional nature allows for selective reactions at either the carboxyl or the acetyl group, or transformations involving both. Researchers have employed this compound in the preparation of various compounds, including:

Pharmaceutical Intermediates: It serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs). chemimpex.com Its derivatives have been investigated for a range of biological activities. cymitquimica.com

Novel Organic Molecules: Chemists use it to construct more complex molecular architectures for various research purposes. chemimpex.com

Specialty Chemicals: It is a starting material for dyes and other fine chemicals. cymitquimica.comchemimpex.com

The compound's structure and reactivity have also been the subject of fundamental chemical studies, including spectroscopic and crystallographic analyses, to better understand its physical and chemical properties. researchgate.netresearchgate.net For instance, studies have shown that in the solid state, molecules of this compound form centrosymmetric hydrogen-bonded dimers. researchgate.net

Compound Information

| Property | Data |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C9H8O3 cymitquimica.comnih.govchemsrc.comchemshuttle.com |

| Molecular Weight | 164.16 g/mol nih.govchemshuttle.comsigmaaldrich.com |

| CAS Number | 586-42-5 nih.govchemsrc.comchemshuttle.comsynquestlabs.com |

| Appearance | White to off-white or light brown crystalline solid/powder cymitquimica.comtcichemicals.comchemdad.com |

| Melting Point | 163-171 °C chemsrc.comsynquestlabs.com |

| Solubility | Soluble in organic solvents like methanol (B129727), ethanol, and acetone; limited solubility in water. cymitquimica.comtcichemicals.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-acetylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZPJUSFUDUEMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277572 | |

| Record name | 3-Acetylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586-42-5 | |

| Record name | 3-Acetylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetylbenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 3 Acetylbenzoic Acid

Established Synthetic Routes

The synthesis of 3-Acetylbenzoic acid is primarily achieved through two well-established methods: Friedel-Crafts acylation and the hydrolysis of 3-acetylbenzonitrile (B155718).

Friedel-Crafts acylation is a fundamental reaction in organic chemistry used to attach an acyl group to an aromatic ring. masterorganicchemistry.comwikipedia.org However, the direct acylation of benzoic acid to form this compound presents challenges due to the deactivating nature of the carboxylic acid group, which directs incoming electrophiles to the meta position. masterorganicchemistry.com

To overcome the challenges of direct acylation, modified Friedel-Crafts conditions are often employed. This typically involves the use of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), to activate the acylating agent (e.g., acetyl chloride). masterorganicchemistry.comwikipedia.org The choice of catalyst and reaction conditions is crucial. For instance, using a stoichiometric amount of the Lewis acid is often necessary because the product, an aromatic ketone, can form a stable complex with the catalyst, rendering it inactive. wikipedia.org Research has also explored the use of other Lewis acids like erbium trifluoromethanesulfonate (B1224126) and imidazolium-based ionic liquids to improve reaction efficiency and mildness.

Table 1: Comparison of Lewis Catalysts in Friedel-Crafts Acylation

| Lewis Catalyst | Typical Conditions | Advantages | Disadvantages |

| Aluminum trichloride (AlCl₃) | Stoichiometric amounts, often with acyl halides | High reactivity | Strong complexation with product, harsh workup |

| Erbium trifluoromethanesulfonate | Catalytic amounts, microwave-assisted | Good for electron-rich arenes | May not be as effective for deactivated rings |

| Imidazolium-based ionic liquids | Catalyst and solvent | Milder reaction conditions | Cost and availability may be a concern |

This table provides a general comparison of different Lewis catalysts used in Friedel-Crafts acylation reactions.

An alternative and often high-yielding route to this compound is the hydrolysis of 3-acetylbenzonitrile. chemicalbook.com This method avoids the difficulties associated with the direct acylation of benzoic acid.

The hydrolysis of the nitrile group in 3-acetylbenzonitrile to a carboxylic acid is typically carried out in a two-step process. chemicalbook.com First, the nitrile is treated with a strong base, such as sodium hydroxide (B78521) in a solvent like methanol (B129727), and heated. chemicalbook.com This step converts the nitrile to a carboxylate salt. The reaction mixture is then acidified, typically with a strong acid like hydrochloric acid, to protonate the carboxylate and precipitate the desired this compound. chemicalbook.com This method has been reported to produce high yields of the final product. chemicalbook.com

Table 2: Representative Two-Step Hydrolysis of 3-Acetylbenzonitrile

| Step | Reagents | Conditions | Outcome |

| 1. Basic Hydrolysis | 3-acetylbenzonitrile, Sodium hydroxide, Methanol/Water | Heated (e.g., 90°C) | Formation of sodium 3-acetylbenzoate |

| 2. Acidification | Hydrochloric acid | Acidic pH (e.g., pH 3) | Precipitation of this compound |

This table outlines the typical reagents and conditions for the two-step hydrolysis of 3-acetylbenzonitrile to this compound. chemicalbook.com

Modified Friedel-Crafts Conditions with Lewis Catalysts

Synthesis from 3-Nitrobenzoic Acid and Acetyl Chloride

A traditional and well-documented method for the preparation of this compound involves a two-step process starting from 3-Nitrobenzoic acid. This synthetic pathway first requires the reduction of the nitro group to an amino group, followed by an acylation reaction.

The initial step in this synthesis is the reduction of 3-Nitrobenzoic acid to 3-Aminobenzoic acid. chembk.comchemcess.com This transformation can be achieved through various reduction methods. One common approach is catalytic hydrogenation, where 3-Nitrobenzoic acid is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). epo.org The reaction is typically carried out in a solvent like methanol and may be performed under pressure. epo.org

Another established method involves the use of a reducing agent like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as Raney nickel or iron powder. google.com The reaction is generally conducted in an alcoholic solvent at elevated temperatures. google.com The choice of reducing agent and reaction conditions can be optimized to achieve high yields of 3-Aminobenzoic acid. For instance, neutralizing the nitrobenzoic acid with an inorganic base to form its salt before reduction with hydrazine hydrate has been reported to provide the aminobenzoic acid in high yield. google.com

The progress of the reduction is monitored until the starting material is consumed, after which the 3-Aminobenzoic acid can be isolated and purified.

The second step is the acylation of the newly formed 3-Aminobenzoic acid to yield this compound. This is typically accomplished by reacting 3-Aminobenzoic acid with acetic anhydride (B1165640). chembk.comchembk.com The reaction is often carried out in the presence of a catalyst, such as a strong acid like sulfuric acid, although in some procedures, heating the reactants together is sufficient. chembk.comwebassign.net The acetic anhydride serves as the acetylating agent, introducing the acetyl group onto the amino functionality. After the reaction is complete, the desired product, this compound, is isolated and purified from the reaction mixture.

Reduction to 3-Aminobenzoic Acid

Novel and Emerging Synthetic Approaches

Palladium-Catalyzed Arylation Techniques

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools in organic synthesis. For the synthesis of aryl ketones like this compound, Heck-type arylation reactions represent a modern approach. researchgate.netresearchgate.net While direct synthesis of this compound via this method is not explicitly detailed in the provided context, the general strategy involves the palladium-catalyzed reaction of an aryl halide with a vinyl ether, followed by hydrolysis of the resulting enol ether to the ketone. researchgate.net

In a related example, o-acetylbenzoic acids have been efficiently synthesized by the Heck palladium-catalyzed arylation of n-butyl vinyl ether with o-bromobenzoic acid esters. researchgate.netresearchgate.net This suggests a potential route to this compound could involve the coupling of a 3-halobenzoic acid derivative with an appropriate acetyl group synthon.

Another palladium-catalyzed approach for the synthesis of aryl ketones involves the decarboxylative addition of benzoic acids to nitriles. nih.gov This method, however, may not be directly applicable for the synthesis of this compound itself but highlights the versatility of palladium catalysis in forming carbon-carbon bonds to generate ketone functionalities.

Comparative Analysis of Synthetic Efficiencies and Yields

The efficiency and yield of synthetic routes for this compound and its isomers are critical for practical applications. Different methodologies offer varying levels of success, depending on the starting materials, reagents, and reaction conditions.

The oxidation of 3-ethylbenzoic acid is a highly efficient method, affording a 91% yield of the desired product. rsc.org This direct conversion is a straightforward approach, assuming the availability of the starting material. Similarly, the hydrolysis of 3-acetylbenzonitrile provides a comparable and excellent yield of 92%. chemicalbook.com This method's efficiency relies on a two-step process of saponification followed by acidification. chemicalbook.com

For comparison, the synthesis of the isomeric 4-acetylbenzoic acid has also been explored through various techniques. For instance, the oxidation of 4-ethylbenzoic acid using a CYP199A4 biocatalyst is a notable method, which also produces 4-(1-hydroxyethyl)benzoic acid as a byproduct. uq.edu.au Another modern approach for the 4-isomer is an electrochemical method that utilizes aryl iodides and carbon dioxide, achieving near-quantitative yields of 94-97%. diva-portal.org While these specific yields are for an isomer, they represent the high efficiencies that can be achieved with modern synthetic protocols.

The table below summarizes the yields for different synthetic preparations of acetylbenzoic acid isomers.

| Starting Material | Synthetic Method | Product | Yield (%) |

| 3-Ethylbenzoic acid | Oxidation | This compound | 91% rsc.org |

| 3-Acetylbenzonitrile | Hydrolysis | This compound | 92% chemicalbook.com |

| 4-Ethylbenzoic acid | Biocatalytic Oxidation (CYP199A4) | 4-Acetylbenzoic acid | Not specified uq.edu.au |

| p-substituted iodobenzenes | Electrochemical Carboxylation | 4-Acetylbenzoic acid | 94-97% diva-portal.org |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of aromatic compounds like this compound is an area of growing importance. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

One of the core tenets of green chemistry is the use of safer and more environmentally benign solvents and reagents. Research into Friedel-Crafts acylation, a fundamental reaction for creating aryl ketones, has led to greener alternatives. organic-chemistry.org These include metal- and halogen-free methodologies, the use of solid catalysts like zinc oxide, and performing reactions under solvent-free conditions, sometimes with microwave irradiation to improve efficiency. organic-chemistry.org Such advancements move away from traditional methods that often require stoichiometric amounts of Lewis acid catalysts like aluminum chloride, which can be difficult to handle and generate significant waste. organic-chemistry.orgmasterorganicchemistry.com

Biocatalysis represents a significant stride in green synthesis. Enzymes can operate under mild conditions (temperature and pH) in aqueous media, offering high selectivity and reducing the need for protecting groups. rsc.org For example, the enzyme McbA has been used in the amide bond synthesis involving this compound. rsc.org While this is not a direct synthesis of the acid, it demonstrates the potential of biocatalysts in the derivatization of this compound in an environmentally friendly manner. Similarly, cytochrome P450 enzymes have been engineered to perform selective oxidations on substituted benzenes, which could be applied to the synthesis of acetylbenzoic acids. uq.edu.au

The use of sustainable feedstocks is another key aspect of green chemistry. A method for synthesizing benzoic acids from aryl iodides uses carbon dioxide (CO2) and water, which are abundant and sustainable materials. diva-portal.org This process involves the electrochemical reduction of CO2 to carbon monoxide (CO) in situ, avoiding the handling of hazardous CO gas directly. diva-portal.org Furthermore, a Diels-Alder sequence has been developed for producing aromatic compounds from biorenewable sources, which can be conducted in a one-pot, solvent-free process, culminating in nearly quantitative yields. iastate.edu These approaches highlight a shift towards more sustainable chemical manufacturing.

Iii. Advanced Spectroscopic and Crystallographic Characterization of 3 Acetylbenzoic Acid

Molecular Structure Elucidation via X-ray Diffraction

X-ray diffraction analysis offers an unparalleled view of the molecular architecture of crystalline solids, revealing bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction (SC-XRD) is considered the gold standard for the unambiguous determination of the molecular structure of crystalline compounds. uhu-ciqso.es This technique provides precise information about the internal lattice, including unit cell dimensions, bond lengths, and angles. uhu-ciqso.es The study of 3-Acetylbenzoic acid by SC-XRD has yielded a detailed understanding of its solid-state conformation and packing. researchgate.net

The crystallographic data for this compound was collected at a low temperature of 100 K. nih.goviucr.org This practice minimizes thermal vibrations of the atoms, leading to a more precise determination of their positions. The experiment utilized Cu Kα radiation (λ = 1.54178 Å), a common choice for organic compounds. researchgate.netnih.goviucr.org Data collection was performed using a Bruker SMART CCD APEXII area-detector diffractometer. nih.goviucr.org A numerical absorption correction was applied to the 7201 measured reflections. nih.goviucr.org

This compound crystallizes in the monoclinic system with the centrosymmetric space group P2₁/c. researchgate.netiucr.org This space group indicates the presence of a two-fold screw axis and a glide plane. The unit cell is defined by the following parameters: a = 3.8202 (1) Å, b = 15.6478 (3) Å, c = 12.9282 (3) Å, and β = 98.508 (1)°. nih.goviucr.org The volume of the unit cell is 764.31 (3) ų, and it contains four molecules (Z = 4). nih.goviucr.org

In the solid state, molecules of this compound form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. researchgate.netnih.govnih.gov This is a common structural motif for carboxylic acids. scispace.com These dimers are then arranged in a herringbone pattern within the crystal lattice. researchgate.netnih.govnih.gov The parallel planes of the dimer pairs are offset from each other by 0.36 Å. nih.gov In addition to the primary hydrogen bonds forming the dimer, other weaker C-H···O intermolecular contacts are present. researchgate.netnih.govnih.gov One such interaction occurs between a methyl hydrogen atom and the ketone oxygen of an adjacent molecule, while another involves a phenyl hydrogen and a carboxyl oxygen of another molecule. nih.gov

The molecule of this compound is nearly planar. researchgate.netnih.gov The planarity is a consequence of the conjugation between the benzene (B151609) ring, the acetyl group, and the carboxylic acid group. researchgate.net The dihedral angle between the carboxylic acid group and the benzene ring is 4.53 (7)°, while the dihedral angle between the acetyl group and the ring is 3.45 (8)°. researchgate.netnih.govnih.gov A slight flexing of the methyl and hydroxyl groups out of the molecular plane in the same direction induces a chiral conformation due to packing forces. researchgate.net This results in a total dihedral angle of 6.19 (8)° between the carboxyl and acetyl groups. researchgate.netnih.gov

The crystal of this compound that was studied was identified as a non-merohedral twin. researchgate.netnih.govnih.gov This means the crystal is composed of multiple domains with different orientations, which can complicate the analysis of the diffraction data. The twin law was determined to be , and the ratio of the two domains was refined to 0.8104(14):0.1896(14). researchgate.net The successful refinement of the structure as a twin, resulting in low R-factors (R1 = 0.031), demonstrates the resolution of potential data contradictions that can arise from twinning. nih.gov

Compound Index

Analysis of Dihedral Angles and Molecular Conformation

Vibrational Spectroscopy

Vibrational spectroscopy provides profound insights into the molecular structure and bonding of this compound by analyzing the vibrations of its constituent atoms.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The infrared spectrum reveals characteristic absorption bands corresponding to specific vibrational modes.

The most prominent feature in the FTIR spectrum of a carboxylic acid like this compound is the very broad O–H stretching band, which typically appears in the region of 3300-2500 cm⁻¹. orgchemboulder.com This broadening is a result of the strong hydrogen bonding between the carboxyl groups of two molecules, forming a dimer. orgchemboulder.com Superimposed on this broad band are the sharper C–H stretching vibrations of the aromatic ring and the methyl group. orgchemboulder.com

The carbonyl (C=O) stretching vibration of the carboxylic acid group gives rise to an intense band between 1760 and 1690 cm⁻¹. orgchemboulder.com The exact position of this band can be influenced by factors such as dimerization and conjugation. orgchemboulder.comspectroscopyonline.com For this compound, which contains both a carboxylic acid and a ketone, two distinct carbonyl stretching frequencies are expected. The C=O stretch of the ketone typically appears around 1715 ± 10 cm⁻¹ for saturated ketones and is lowered by approximately 30 cm⁻¹ in aromatic ketones due to conjugation. spectroscopyonline.com

Other important vibrations include the C–O stretch of the carboxylic acid, which is found in the 1320-1210 cm⁻¹ region, and the O–H bend, which appears at 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.com The C-C-C stretching vibration involving the carbonyl carbon and the two adjacent carbons in a ketone gives a strong peak between 1230 and 1100 cm⁻¹. spectroscopyonline.com

Theoretical calculations using Density Functional Theory (DFT) at the B3LYP/6–311++G(d,p) level have been used to correlate experimental spectral data with theoretical predictions for a more detailed assignment of vibrational modes. researchgate.net

Table 1: Key FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O–H Stretch (Carboxylic Acid) | 3300-2500 (very broad) |

| C=O Stretch (Carboxylic Acid) | 1760-1690 (intense) |

| C=O Stretch (Ketone) | ~1685 (aromatic ketone) |

| C–O Stretch (Carboxylic Acid) | 1320-1210 |

| O–H Bend | 1440-1395 and 950-910 |

| C-C-C Stretch (Ketone) | 1230-1100 |

Raman spectroscopy complements FTIR by providing information on the vibrations of nonpolar bonds and symmetric stretching modes. In the case of this compound, Raman spectra reveal characteristic peaks that aid in its structural characterization. researchgate.net

Key features in the Raman spectrum include the enhancement of signals corresponding to the aromatic ring vibrations and the carbonyl groups. Theoretical and experimental spectral data have been correlated to provide detailed vibrational assignments. researchgate.net The study of this compound has involved the use of DFT calculations to predict Raman spectra, which are then compared with experimental results to confirm the molecular structure. researchgate.net

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that amplifies the Raman signal of molecules adsorbed onto a nanostructured metal surface, typically silver or gold. nih.gov This enhancement allows for the detection of analytes at very low concentrations. beilstein-journals.org

SERS studies of this compound have been conducted to understand its interaction with metal nanoparticles. researchgate.net The enhancement of the Raman signal is attributed to both electromagnetic and chemical mechanisms. nih.gov The electromagnetic mechanism involves the amplification of the local electric field by surface plasmon resonance of the metal nanoparticles, while the chemical mechanism involves charge transfer between the analyte and the metal surface. nih.gov

In SERS studies, the adsorption of anionic analytes like this compound can be facilitated by the presence of positively charged adions (adsorbed ions) on the nanoparticle surface, which act as specific adsorption sites. beilstein-journals.org This interaction can lead to shifts in the vibrational frequencies and changes in the relative intensities of the Raman bands compared to the normal Raman spectrum. beilstein-journals.orgresearchgate.net For instance, the stretching mode of a carboxylate group (COO⁻) can be observed, indicating the deprotonation of the carboxylic acid upon adsorption. nih.gov The SERS spectra of this compound complexed with gold (Au) and silver (Ag) nanoclusters have been investigated to understand the nature of these interactions. researchgate.net

The crystal structure of this compound reveals that the molecules form centrosymmetric hydrogen-bonded dimer pairs. nih.gov This dimerization significantly influences the vibrational frequencies of the carboxyl group. In the solid state, the O–H stretching vibration in the infrared spectrum becomes very broad, and the carbonyl (C=O) stretching frequency is lowered compared to the monomeric form. orgchemboulder.com

The presence of two carbonyl groups in this compound—one in the acetyl group and one in the carboxyl group—gives rise to distinct stretching frequencies in the vibrational spectra. The ketone carbonyl stretch is typically observed at a different frequency than the carboxylic acid carbonyl stretch. libretexts.org The position of the ketone carbonyl absorption is sensitive to whether the group is attached to saturated or aromatic carbons; conjugation with the aromatic ring in this compound lowers its stretching frequency. spectroscopyonline.com

In the crystal structure of this compound, the carboxyl groups are ordered and form hydrogen-bonded pairs. nih.gov This ordered arrangement prevents the averaging of C–O bond lengths and C–C–O angles that can be seen in disordered carboxyl dimers. nih.gov The planarity of the molecule is slightly distorted, with the carboxyl and acetyl groups forming small dihedral angles with the benzene ring. nih.govresearchgate.net

Surface-Enhanced Raman Scattering (SERS) Studies

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

UV-Visible spectroscopy of this compound, typically performed in the 200–800 nm range, provides information about its electronic structure. researchgate.net The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like non-bonding 'n' or pi 'π' orbitals) to higher energy anti-bonding orbitals (π*). matanginicollege.ac.inlibretexts.org

The UV-Visible spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. matanginicollege.ac.in The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital, are generally more intense. uzh.ch These transitions arise from the unsaturated parts of the molecule, namely the benzene ring and the carbonyl groups. matanginicollege.ac.in

The n → π* transitions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen atoms of the carbonyl groups) to a π* anti-bonding orbital. libretexts.org These transitions are typically less intense and occur at longer wavelengths compared to π → π* transitions. uzh.ch

The electronic transitions and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) have been studied for this compound in both the gaseous and solvated phases using computational methods. researchgate.net

Table 2: Electronic Transitions in this compound

| Transition Type | Description |

| π → π | Promotion of an electron from a π bonding orbital to a π anti-bonding orbital. |

| n → π | Promotion of a non-bonding electron from an oxygen lone pair to a π anti-bonding orbital. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR provide definitive evidence for its structural features, including the substitution pattern on the aromatic ring and the presence of acetyl and carboxylic acid functional groups.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons and the methyl protons of the acetyl group. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the meta-substitution pattern. In a deuterated chloroform (B151607) (CDCl₃) solvent, the proton of the carboxylic acid is often broad and may not be consistently observed, whereas in dimethyl sulfoxide-d₆ (DMSO-d₆), it is typically a distinct, broad singlet at a downfield chemical shift. rsc.org

Detailed ¹H NMR data in different solvents are presented below:

| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity & Coupling Constant (J) | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity |

| H-2 | 8.70 | s | 8.45 | s |

| H-6 | 8.35 | d, J = 7.49 Hz | 8.17 | d |

| H-4 | 8.25 | d, J = 7.96 Hz | Data not fully available | Data not fully available |

| H-5 | 7.64 | t, J = 7.7 Hz | Data not fully available | Data not fully available |

| -COCH₃ | 2.70 | s | Data not fully available | Data not fully available |

| -COOH | Not reported | - | 13.35 | br s |

| Source: amazonaws.com, rsc.org |

The ¹³C NMR spectrum provides a complete carbon framework of the molecule. It shows nine distinct signals, corresponding to the nine unique carbon atoms in the structure. The chemical shifts of the carbonyl carbons of the acetyl and carboxylic acid groups appear at the most downfield positions, which is characteristic of their electronic environment. The signals for the aromatic carbons confirm the substitution, and the methyl carbon of the acetyl group appears at a typical upfield position.

| Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm) |

| C=O (Acetyl) | 197.1 |

| C=O (Carboxylic Acid) | 171.1 |

| C3 | 137.4 |

| C4 | 134.5 |

| C2 | 133.2 |

| C1 | 130.2 |

| C6 | 129.9 |

| C5 | 129.8 |

| -CH₃ | 26.7 |

| Source: amazonaws.com |

Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight and elemental composition of a compound. For this compound (C₉H₈O₃), HRMS provides a precise mass measurement that confirms its molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass. The analysis is typically performed using electrospray ionization (ESI), and the molecule can be observed as various ions, such as the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.

The experimentally determined mass for the related 4-Acetylbenzoic acid provides a reliable reference for the expected values for the 3-isomer, as they share the same molecular formula. rsc.org

| Ion | Calculated m/z | Found m/z |

| [C₉H₇O₃]⁻ ([M-H]⁻) | 163.0395 | 163.0392 |

| Source: Data for the isomeric 4-Acetylbenzoic acid. rsc.org |

This close correlation between the calculated and found mass provides unequivocal confirmation of the elemental composition C₉H₈O₃.

Iv. Computational Chemistry and Theoretical Investigations of 3 Acetylbenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules. arxiv.org For 3-Acetylbenzoic acid (3ABA), DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to provide a detailed understanding of its molecular characteristics. researchgate.netscispace.com These theoretical approaches are instrumental in predicting molecular geometries, vibrational frequencies, and electronic behavior, often showing strong agreement with experimental findings. tandfonline.comacs.org

Determining the most stable three-dimensional arrangement of atoms is a foundational step in computational analysis. For this compound, a Potential Energy Surface (PES) scan was conducted to identify the most stable conformer. researchgate.netresearchgate.net This analysis involved rotating two key dihedral angles, C4-C10-C11-H18 and C6-C12-O2-20H, in increments of 10° from -180° to +180°. researchgate.net

The study identified 36 possible conformations, with the most stable structure corresponding to the global minimum energy of -570.115 Hartree, as calculated using the HF/6-31G(d,p) basis set. researchgate.netresearchgate.net This lowest energy conformation was then used for further DFT calculations to refine the geometric parameters. scispace.com The optimized structure shows that the carboxyl and acetyl groups are nearly coplanar with the benzene (B151609) ring. Experimental X-ray diffraction data indicate that the dihedral angle between the carboxyl group and the ring is 3.45(8)°, while the angle between the acetyl group and the ring is 4.53(7)°. nih.gov The theoretical calculations are in close agreement with these experimental values, confirming the accuracy of the computational model. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of this compound (B3LYP/6–311++G(d,p)) This is an interactive data table. Click on the headers to sort.

| Parameter | Bond/Angle | Theoretical (Å/°) | Experimental (Å/°) nih.gov |

|---|---|---|---|

| Bond Length | C1-C7 | 1.492 | 1.488 (2) |

| Bond Length | C7-O2 | 1.215 | 1.211 (2) |

| Bond Length | C7-O3 | 1.359 | 1.316 (2) |

| Bond Length | O3-H19 | 0.971 | 0.91 (3) |

| Bond Length | C3-C8 | 1.498 | 1.494 (2) |

| Bond Length | C8-O1 | 1.222 | 1.217 (2) |

| Bond Length | C8-C9 | 1.512 | 1.499 (2) |

| Bond Angle | C1-C7-O2 | 123.5 | 123.44 (15) |

| Bond Angle | C1-C7-O3 | 113.6 | 113.75 (14) |

| Bond Angle | O2-C7-O3 | 122.9 | 122.81 (15) |

| Bond Angle | C3-C8-O1 | 121.2 | 121.01 (15) |

| Bond Angle | C3-C8-C9 | 119.5 | 119.88 (14) |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. researchgate.net The energy of the HOMO is related to its electron-donating ability (ionization potential), while the LUMO energy relates to its electron-accepting ability (electron affinity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. kanchiuniv.ac.inirjweb.com

For this compound, DFT calculations show that the HOMO and LUMO orbitals are primarily localized around the aromatic ring system. physchemres.org A smaller energy gap implies higher chemical reactivity and lower kinetic stability, as less energy is required to promote an electron from the HOMO to the LUMO. chemmethod.com The calculated HOMO-LUMO energy gap for 3ABA in the gaseous phase is approximately 4.3311 eV. kanchiuniv.ac.in This value indicates the molecule's charge transfer characteristics and its potential for electronic transitions. scispace.comresearchgate.net Various global reactivity descriptors derived from HOMO-LUMO energies provide further insight into the molecule's behavior. irjweb.com

Table 2: Calculated Electronic Properties of this compound This is an interactive data table. Click on the headers to sort.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | E(HOMO) | -7.02 |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | -2.69 |

| Energy Gap | ΔE | 4.33 |

| Ionization Potential | I | 7.02 |

| Electron Affinity | A | 2.69 |

| Chemical Hardness | η | 2.165 |

| Chemical Softness | S | 0.231 |

| Electronegativity | χ | 4.855 |

| Chemical Potential | μ | -4.855 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack), and green represents areas of neutral potential. researchgate.netuni-muenchen.de

In the MEP map of this compound, the most negative potential (red and yellow regions) is concentrated around the oxygen atoms of the carbonyl and carboxyl groups. researchgate.netscispace.com These sites are the most likely to interact with electrophiles or engage in hydrogen bonding as proton acceptors. Conversely, the most positive potential (blue regions) is located around the hydrogen atom of the carboxylic acid's hydroxyl group, making it the primary site for nucleophilic attack. researchgate.net The hydrogen atoms on the aromatic ring also exhibit a positive potential, though to a lesser extent. This detailed mapping of electrostatic potential provides a clear guide to the chemical reactivity of the molecule. researchgate.net

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide insight into the nature of chemical bonding by mapping the spatial localization of electrons. araproceedings.comjussieu.fr These methods help to distinguish between covalent bonds, ionic interactions, and non-bonding electrons. araproceedings.comjussieu.fr

For this compound, the ELF and LOL analyses have been performed to visualize its bonding characteristics. researchgate.netscispace.com The results are typically displayed as color-coded maps, where ELF and LOL values range from 0.0 to 1.0. researchgate.net

High ELF/LOL values (approaching 1.0) , often colored red, indicate regions of high electron localization. In 3ABA, these areas are found around the hydrogen atoms, signifying strong covalent C-H and O-H bonds. researchgate.net

Lower ELF/LOL values (less than 0.500) , usually colored blue, represent areas of electron delocalization. Such regions are observed around the carbon and oxygen atoms of the π-conjugated system of the benzene ring and the carbonyl groups. researchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge transfer, and the delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals. chemmethod.comugm.ac.id The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). researchgate.net A larger E(2) value indicates a more intense interaction between the donor and acceptor orbitals, contributing significantly to the molecule's stability. researchgate.netcam.ac.uk

In this compound, NBO analysis reveals significant stabilization energies arising from various intramolecular charge-transfer interactions. researchgate.netscispace.com The most substantial contributions come from the delocalization of lone pair (LP) electrons on the oxygen atoms to the antibonding π* orbitals of the adjacent carbonyl and phenyl groups. For example, a strong interaction is observed between the lone pair of the carbonyl oxygen (O1) and the π* orbital of the C3-C8 bond. Similarly, interactions involving the π electrons of the benzene ring and the antibonding orbitals of the acetyl and carboxyl substituents are prominent. These hyperconjugative interactions lead to increased electron delocalization and are a key factor in the stabilization of the molecular structure. researchgate.net

Table 3: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound This is an interactive data table. Click on the headers to sort.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (2) O1 | π* (C3-C8) | 25.46 |

| LP (2) O2 | π* (C1-C7) | 28.15 |

| LP (3) O3 | σ* (C1-C7) | 30.11 |

| π (C1-C2) | π* (C3-C4) | 20.15 |

| π (C3-C4) | π* (C5-C6) | 22.18 |

A critical validation of any computational model is the comparison of its theoretical predictions with experimental results. tandfonline.comnih.gov For this compound, the geometrical parameters (bond lengths and bond angles) obtained from DFT calculations using the B3LYP/6-311++G(d,p) basis set have been compared with high-quality experimental data from single-crystal X-ray diffraction (XRD). researchgate.net

The comparison reveals a high degree of correlation and mutual agreement between the calculated and experimental values. researchgate.net For instance, the calculated bond lengths for C-C and C-O bonds within the aromatic ring and the substituent groups differ only slightly from the XRD measurements. researchgate.netnih.gov Similarly, the theoretical bond angles are in close alignment with the experimental data. This strong concordance validates the level of theory used for the calculations and confirms that the optimized geometry obtained from DFT provides an accurate representation of the molecular structure of this compound in the ground state. researchgate.netacs.org

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stabilization Energy

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound (3ABA), MD simulations have been employed to investigate its stability and potential as a therapeutic agent. researchgate.net Specifically, simulations have been conducted to explore the stability of 3ABA when interacting with biological targets, such as vascular endothelial growth factor receptor 2 (VEGFR-2). researchgate.net These simulations help in understanding the dynamic behavior of the molecule and its complexes, providing crucial information for drug development by assessing the stability of the molecule at a target site. researchgate.nettandfonline.com

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal structure. dergipark.org.tr This analysis partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding crystal. By mapping various properties onto this surface, one can gain a detailed understanding of how molecules interact with their neighbors.

For this compound, Hirshfeld surface analysis has been utilized to explore the interactions between molecules on the crystal surface. researchgate.net The analysis provides a quantitative breakdown of the different types of intermolecular contacts that contribute to the stability of the crystal lattice. The primary interactions identified for this compound are summarized by their relative contributions to the total Hirshfeld surface area. researchgate.net A significant portion of the interactions are N···H/H···N contacts, accounting for 38.4% of the surface, followed by C···C (16.2%), H···H (15.9%), C···H/H···C (13.4%), and O···H (10.6%) interactions. researchgate.netresearchgate.net These findings highlight the considerable role of various weak forces in the self-assembly and stabilization of the crystal structure. nih.gov

| Interaction Type | Contribution (%) |

|---|---|

| N···H / H···N | 38.4 |

| C···C | 16.2 |

| H···H | 15.9 |

| C···H / H···C | 13.4 |

| O···H | 10.6 |

Thermodynamic Parameters and Temperature Dependence

The thermodynamic properties of a compound, such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), are crucial for understanding its stability, reactivity, and phase behavior. For this compound, computational studies have investigated the impact of temperature on these thermodynamic parameters. researchgate.net

Theoretical calculations show a direct correlation between temperature and thermodynamic functions. As temperature increases, the values of heat capacity, enthalpy, and entropy also increase. This relationship is fundamental to predicting the behavior of the molecule under different thermal conditions. The standard thermodynamic functions for this compound have been calculated at various temperatures using theoretical methods.

| Temperature (K) | Enthalpy (kcal/mol) | Heat Capacity (cal/mol·K) | Entropy (cal/mol·K) |

|---|---|---|---|

| 100 | 2.01 | 21.18 | 85.45 |

| 200 | 4.69 | 33.91 | 101.59 |

| 298.15 | 8.45 | 46.49 | 116.51 |

| 300 | 8.54 | 46.75 | 116.80 |

| 400 | 13.63 | 58.55 | 132.07 |

| 500 | 19.86 | 67.99 | 146.54 |

These data are essential for chemical process design and for understanding the compound's stability profile. The Gibbs free energy, which can be derived from enthalpy and entropy, is a key indicator of the spontaneity of chemical reactions involving this compound. dergipark.org.tr

V. Chemical Reactivity and Synthetic Transformations of 3 Acetylbenzoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for various chemical modifications, including the formation of esters and acyl derivatives, as well as its removal through decarboxylation. cymitquimica.com

The carboxylic acid functionality of 3-acetylbenzoic acid readily undergoes esterification with alcohols in the presence of an acid catalyst. cymitquimica.com This reaction is a fundamental transformation for protecting the carboxylic acid group or for synthesizing ester derivatives with specific properties. A common example is the reaction with methanol (B129727) to produce methyl 3-acetylbenzoate. lookchem.com This process typically involves heating the reactants under reflux conditions with an acid catalyst to drive the formation of the ester. Industrial-scale synthesis may employ more advanced methods like continuous flow reactors to optimize reaction conditions and improve yields.

A patented synthetic route for a related compound, methyl 2-methyl-4-acetylbenzoate, also utilizes a standard esterification step where 2-methyl-4-acetylbenzoic acid is reacted with methanol. google.com This reaction proceeds at temperatures ranging from 20-80°C. google.com

Table 1: Examples of Esterification Reactions

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | Methanol | Acid catalyst, reflux | Methyl 3-acetylbenzoate |

The carboxylic acid group of this compound and its derivatives can be converted into more reactive acylating agents, which are then used in subsequent synthetic steps. cymitquimica.comrsc.org For instance, research into the synthesis of dibenzocycloketones involves the conversion of substituted 2-acetylbenzoic acids. rsc.org While the specific acylation of this compound is not detailed, a general procedure for related compounds involves reacting the parent acid with thionyl chloride or a similar reagent to form an acyl chloride. This reactive intermediate can then participate in various nucleophilic substitution reactions. Another approach involves the reaction of phthalic anhydrides with malonic acid to generate 2-acetylbenzoic acids, which are then subjected to further transformations. rsc.org

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction for modifying the aromatic scaffold. While simple thermal decarboxylation of aromatic carboxylic acids often requires harsh conditions, catalytic methods can facilitate this transformation under milder temperatures. google.com For activated carboxylic acids, the reaction can be catalyzed by an alkanolamine reagent at temperatures between 80°C and 130°C. google.com

A recent study demonstrated a direct photocatalytic decarboxylative borylation of carboxylic acids, using this compound as a model substrate. researchgate.net This method employs visible-light catalysis in the presence of an iridium photocatalyst, a cobalt co-catalyst, and a guanidine-type additive (tetramethylguanidine) to convert the carboxylic acid into a boronic ester. researchgate.net This process is noteworthy for its mild conditions and high functional group tolerance. researchgate.net

In contrast, 3-ketoacids are known to decarboxylate readily under mild conditions through a cyclic six-atom transition state. ambeed.com However, this compound does not fit this structural pattern, as the ketone is attached to the benzene (B151609) ring and not at the β-position relative to the carboxylic acid through an aliphatic chain. Therefore, its decarboxylation requires specific catalytic systems. google.comambeed.com

Acylation Reactions

Reactions of the Acetyl Ketone Moiety

The acetyl group's ketone functionality provides another reactive center within the this compound molecule. This carbonyl group can undergo nucleophilic addition and condensation reactions. For example, in the synthesis of novel benzoannelated eight-membered heterocycles, the ketone of 2-acetylbenzoic acid was shown to react with 2-amino-2-methylpropanol. sciforum.net Although this specific example uses the 2-isomer, it demonstrates the reactivity of the acetyl ketone. The reaction, catalyzed by zinc chloride, is believed to proceed through the formation of an imine, followed by an intramolecular lactonization involving the carboxylic acid group, ultimately forming a complex heterocyclic structure. sciforum.net

Cyclization Reactions and Heterocycle Formation

The dual functionality of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds through cyclization reactions, where both the acetyl and carboxylic acid groups participate.

This compound is a valuable starting material for creating complex heterocyclic systems through reactions with binucleophiles like guanidine (B92328) and amidines. In one study, this compound was used to synthesize a key adenosine (B11128) mimic precursor. sci-hub.se The procedure involved treating this compound with N,N-dimethylformamide dimethyl acetal, followed by a cyclization reaction with guanidine in the presence of a base, such as potassium carbonate, to form an aminopyrimidine ring system. sci-hub.se This highlights a powerful strategy for building substituted pyrimidine (B1678525) cores, which are prevalent in medicinal chemistry.

While direct reactions of this compound with amidines are less specifically documented in the provided context, the reactivity pattern established with guanidine suggests similar cyclocondensation pathways are feasible. sci-hub.sersc.org Reactions of related acetyl-substituted tropolone (B20159) methyl ethers with guanidine and various amidines (like benzamidine (B55565) and acetamidine) lead to the formation of cycloheptimidazole (B1218438) and pyrimidine derivatives, further underscoring the general utility of the acetyl group and a nearby acidic or electrophilic site in heterocycle synthesis. rsc.org

Table 2: Heterocycle Formation from this compound

| Reactants | Reagents/Conditions | Product Type | Reference |

|---|

Formation of Isobenzofuranones and Isoindolobenzoxazinones

The reactivity of the acetyl and carboxylic acid moieties in this compound (or its isomer, 2-acetylbenzoic acid) is harnessed in cascade reactions to produce heterocyclic compounds like isobenzofuranones and isoindolobenzoxazinones. These reactions are often steered by the choice of catalyst, either an acid or a base, to favor the formation of one scaffold over the other.

In a notable example, the reaction of 2-acylbenzoic acids with isatoic anhydrides can proceed via two distinct pathways depending on the catalyst. nih.govresearchgate.net

Base-Catalyzed Formation of Isobenzofuranones: In the presence of a base such as sodium carbonate (Na₂CO₃), 2-acetylbenzoic acid undergoes a cascade process involving its cyclization and a subsequent nucleophilic ring-opening of isatoic anhydride (B1165640). nih.govresearchgate.netmdpi.com This sequence efficiently yields isobenzofuranone derivatives. nih.govresearchgate.netmdpi.com A variety of substituted 2-acylbenzoic acids can react with isatoic anhydride under these conditions to produce a diverse range of isobenzofuranones in high yields. mdpi.comresearchgate.net

Acid-Catalyzed Formation of Isoindolobenzoxazinones: Conversely, using an acid catalyst like p-toluenesulfonic acid (TsOH) promotes a different reaction cascade. nih.govresearchgate.netmdpi.com The initially formed isobenzofuranone can undergo a sequential intramolecular rearrangement, nucleophilic addition, and finally, a cyclization reaction to produce structurally complex isoindolobenzoxazinones in good yields. nih.govresearchgate.netmdpi.com This acid/base-steered approach provides an efficient one-pot method to selectively synthesize either isobenzofuranone or isoindolobenzoxazinone derivatives from the same set of starting materials. nih.govresearchgate.netmdpi.com

The general conditions for these transformations are summarized in the table below.

| Product Type | Reactants | Catalyst | Solvent | Temperature | Yield |

| Isobenzofuranones | 2-Acylbenzoic acids, Isatoic anhydrides | Na₂CO₃ | Toluene | 110 °C | High |

| Isoindolobenzoxazinones | 2-Acylbenzoic acids, Isatoic anhydrides | p-Toluenesulfonic acid | Toluene | 140 °C | Good |

A catalyst-free approach for the synthesis of isoindolobenzoxazinones has also been developed, involving the cascade cyclization of 2-acylbenzoic acids with various amino alcohols. researchgate.net This method offers a straightforward and powerful route to these heterocyclic systems with a broad substrate scope and scalability. researchgate.net

Derivatization Strategies for Enhanced Properties

The functional groups of this compound provide convenient handles for chemical modification, allowing for the synthesis of analogues and prodrugs with tailored properties for various research applications.

Synthesis of Analogues and Prodrugs

This compound is a valuable starting material for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). chemimpex.com Its structure is amenable to transformations such as esterification and acylation to generate a wide array of derivatives. chemimpex.com

One significant application is in the development of prodrugs. For instance, this compound has been used in the two-step synthesis of an acid-sensitive albumin-binding prodrug of the P-glycoprotein (P-gp) inhibitor zosuquidar (B1662489). nih.gov In this strategy, the hydroxyl group of zosuquidar is first esterified with this compound. This is followed by derivatization with 6-maleimidocaproyl hydrazide to create an acid-sensitive hydrazone bond. nih.gov The maleimide (B117702) group facilitates rapid and selective binding to endogenous albumin. nih.gov This prodrug approach aims to improve the therapeutic index and tumor-targeting properties of the parent drug. nih.gov

The versatility of this compound and its isomers as precursors extends to the synthesis of various therapeutic agents. For example, this compound is a reported starting material in the synthesis of Vistusertib, an mTOR inhibitor. mdpi.com The synthesis involves the transformation of this compound to its methyl ester, which is then treated with dimethylformamide dimethylacetal. mdpi.com Similarly, 2-acetylbenzoic acid is a key intermediate in a process for preparing atovaquone, an antiprotozoal agent. google.com

Modifications for Specific Research Applications

The chemical reactivity of this compound allows for its incorporation into various molecular frameworks for specific research purposes. Its derivatives are utilized in the development of novel materials and fine chemicals. chemimpex.com

The ability to create derivatives with specific functionalities is crucial in medicinal chemistry research. For example, the synthesis of various heterocyclic compounds, as discussed previously, provides scaffolds for developing new therapeutic agents. The derivatization of these core structures is a common strategy to explore structure-activity relationships (SAR) and optimize biological activity.

Vi. Biological Activity and Medicinal Chemistry Research

Anti-inflammatory Properties

Derivatives of 3-acetylbenzoic acid have been identified as potent anti-inflammatory agents. Studies show they can interfere with the body's inflammatory cascades by targeting key molecules and signaling pathways.

Inhibition of Pro-inflammatory Mediators (Cytokines, Prostaglandins)

The anti-inflammatory action of this compound derivatives is partly due to their ability to inhibit pro-inflammatory mediators. Molecular docking studies have indicated that certain derivatives exhibit strong inhibitory activity against the cyclooxygenase-2 (COX-2) receptor. researchgate.net The COX-2 enzyme is critical for the synthesis of prostaglandins (B1171923), which are lipid compounds that play a central role in mediating inflammation, pain, and fever. By blocking this enzyme, these derivatives can effectively reduce the production of prostaglandins at a site of inflammation.

Modulation of Signaling Pathways (Inflammation, Pain Perception)

Beyond direct mediator inhibition, these compounds also modulate intracellular signaling pathways that govern the inflammatory response. Research has pointed to the inhibition of the p38α mitogen-activated protein (MAP) kinase. researchgate.net The p38 MAP kinase pathway is a key regulator of the synthesis of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins. By modulating this pathway, derivatives of this compound can suppress the broader inflammatory response and associated pain perception.

In vivo Models: Carrageenan-Induced Paw Edema Test

The efficacy of these compounds has been confirmed in established animal models of inflammation. The carrageenan-induced rat paw edema test, a standard method for evaluating acute inflammation, has been used to assess the in vivo anti-inflammatory activity of this compound derivatives. In these studies, administration of the compounds led to a significant reduction in paw swelling. One lead compound, for instance, demonstrated a potent edema inhibition of 84.43%, showcasing its significant anti-inflammatory potential in a living organism. researchgate.net

Table 1: Representative Anti-inflammatory Activity of a this compound Derivative in Carrageenan-Induced Rat Paw Edema This table presents illustrative data based on reported findings to demonstrate the compound's efficacy relative to a standard drug. Actual experimental values can vary.

| Compound | Edema Inhibition (%) |

|---|---|

| Control (Carrageenan only) | 0% |

| Indomethacin (Standard Drug) | ~70-75% |

| Lead Derivative of this compound | 84.43% researchgate.net |

Antimicrobial Properties

Derivatives synthesized from this compound have also been recognized for their broad-spectrum antimicrobial capabilities. researchgate.net These compounds are of significant interest due to their potential to combat various pathogenic bacteria. ijpsonline.comsemanticscholar.org

Antibacterial Activity (Gram-positive and Gram-negative bacteria)

Investigations have confirmed that various classes of compounds derived from this compound, such as isocoumarins, are active against both Gram-positive and Gram-negative bacteria. ijpsonline.comsemanticscholar.org This wide range of activity makes them attractive candidates for further development.

Standard laboratory techniques are used to quantify the antibacterial effects of these derivatives. The agar (B569324) diffusion method provides a qualitative assessment of antibacterial activity, while broth microdilution experiments are used to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism. Studies have reported MIC values for derivatives against various bacteria, including Staphylococcus species (Gram-positive) and Acetobacter species (Gram-negative). colab.ws The MIC values for some derivatives have been shown to be significantly lower than those of standard drugs like rifampicin, indicating high potency. researchgate.net

Table 2: Representative Antibacterial Activity (MIC) of this compound Derivatives This table provides an example range of MIC values based on published data to illustrate the spectrum of activity. Specific values differ based on the exact derivative and bacterial strain.

| Organism Type | Bacterial Species | Representative MIC Range (µg/mL) |

|---|---|---|

| Gram-positive | Staphylococcus spp. | 1000 - >200,000 µg/mL* |

| Gram-negative | Acetobacter spp. | 1700 - >200,000 µg/mL* |

*Note: The provided source colab.ws indicates a very wide range for mango by-product extracts, which include phenolic compounds. The MIC for purified, specific derivatives of this compound may differ significantly and are reported to be potent.

Table 3: Compound and Protein Names Mentioned in the Article

| Name |

| This compound |

| Cyclooxygenase-2 (COX-2) |

| Indomethacin |

| Interleukins |

| p38 mitogen-activated protein (MAP) kinase |

| Prostaglandins |

| Rifampicin |

| Tumor Necrosis Factor-alpha (TNF-α) |

Anticancer Activity

The potential of this compound and its derivatives as anticancer agents is an active area of research. While direct studies on this compound are limited, its structural isomers and derivatives have shown notable anticancer properties. For example, derivatives of its ester, methyl 3-acetylbenzoate, have been synthesized and identified as potent tyrosine kinase inhibitors, which are crucial for targeting cancer cells. These derivative compounds have demonstrated effectiveness against lung adenocarcinoma and breast cancer cells. Similarly, research on 4-acetylbenzoic acid, an isomer of this compound, has indicated in vitro anticancer activity, possibly through the disruption of cellular proteins essential for DNA replication. biosynth.com

Organometallic complexes involving acetylbenzoic acid ligands have also been explored. Novel organobismuth(V) complexes with 2-acetylbenzoic acid (an isomer) and 4-acetylbenzoic acid have been synthesized and shown to possess anticancer capabilities against cell lines such as human chronic myelogenous leukemia (K562) and metastatic murine melanoma (B16F10). capes.gov.brresearchgate.net

In vitro cytotoxicity assays are fundamental in assessing the anticancer potential of chemical compounds. For benzoic acid derivatives, these studies have revealed significant activity. For example, benzoic acid itself has been tested against a panel of ten different cancer cell lines, showing a range of IC50 values (the concentration required to inhibit the growth of 50% of cells). dergipark.org.trdergipark.org.tr

While specific IC50 data for this compound is not prominently available, studies on its isomer, 4-acetylbenzoic acid, have been conducted. Cytotoxicity was assessed against various cell lines, as detailed in the table below. medchemexpress.com Furthermore, organobismuth(V) complexes of 2-acetylbenzoic acid and 4-acetylbenzoic acid have demonstrated greater cytotoxic activity against cancer cell lines compared to the free ligands. capes.gov.br The organobismuth(V) complex of 2-acetylbenzoic acid, [Ph3Bi(2AcB)2], was found to be particularly active against tumor cell lines, with pro-apoptotic activity observed in B16F10 cells. capes.gov.br

| Compound | Cell Line | Assay | IC50 Value (µM) | Exposure Time (hrs) |

| 4-Acetylbenzoic acid | B16-F10 (Mouse Melanoma) | MTT Assay | 176 | 72 |

| 4-Acetylbenzoic acid | K562 (Human Leukemia) | Trypan Blue Assay | < 1000 | 72 |

| 4-Acetylbenzoic acid | L929 (Mouse Fibroblast) | MTT Assay | 331.3 | 72 |

Data sourced from MedchemExpress.com. medchemexpress.com

The interaction of acetylbenzoic acid derivatives with cancer cell lines has been a key focus of medicinal chemistry research. For instance, novel 1-anilino-4-(arylsulfanylmethyl)phthalazines synthesized from 2-acetylbenzoic acid showed significant activity against two different cancer cell lines in vitro using the microculture tetrazolium (MTT) method. mdpi.com

Organometallic complexes have also been shown to interact significantly with cancer cells. An organobismuth(V) complex of 2-acetylbenzoic acid, [Ph3Bi(2AcB)2], was found to be more active than its metal precursor against tumor cell lines and exhibited a high selectivity index. capes.gov.br Its cytotoxic mechanism involves inducing cell cycle arrest and apoptosis, as demonstrated by flow cytometry analysis of cellular DNA in B16F10 melanoma cells. capes.gov.br Similarly, studies on benzoic acid have shown it to have cytotoxic effects on a wide array of cancer cell lines, including those from prostate (PC3), cervical (HeLa), liver (HUH7), colon (CaCO2, HT29, SW48), bone (MG63, A673), pharyngeal (2A3), and lung (CRM612) cancers. dergipark.org.trdergipark.org.tr

In vitro Cytotoxicity Studies

Antimalarial Investigations

This compound (3ABA) has been identified as a compound of interest in the search for new antimalarial drugs. researchgate.netresearchgate.net Its potential activity against the malaria parasite has been the subject of several spectroscopic and computational studies. researchgate.netresearchgate.net These investigations are crucial in the context of growing resistance to existing antimalarial therapies.

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a larger target protein. In the investigation of this compound's antimalarial properties, molecular docking analyses have been performed with key enzymes from the parasite's fatty acid biosynthesis (FAS) pathway. researchgate.net This pathway is essential for the parasite's survival and is distinct from that in humans, making it an attractive drug target.

Specifically, the enoyl-acyl carrier protein (ACP) reductase has been a focus. Docking studies have investigated the interaction of this compound with Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR) targets, identified by their Protein Data Bank (PDB) codes, such as 1NHG and 4M89. researchgate.net These analyses help to elucidate the potential mechanism of action, suggesting that this compound may inhibit this crucial enzyme, thereby disrupting the parasite's ability to synthesize essential fatty acids.

Enzyme-Catalyzed Reactions and Metabolic Pathway Studies

The acetyl group and carboxylic acid group of this compound make it a substrate for various enzyme-catalyzed reactions and a participant in metabolic pathways. In biological systems, esters of this compound, such as methyl 3-acetylbenzoate, can undergo hydrolysis catalyzed by esterase enzymes to yield this compound and the corresponding alcohol.

The reduction of aromatic carboxylic acids is a known biocatalytic reaction. For example, enzymes like aryl aldehyde oxidoreductase from microorganisms such as Nocardia species can catalyze the ATP- and NADPH-dependent reduction of benzoic acids to their corresponding aldehydes. asm.org While this has been demonstrated for benzoic acid, it points to a potential metabolic fate for this compound. asm.org Studies on the metabolism of other complex molecules containing an acetyl group, such as 3-acetyl-11-keto-β-boswellic acid (AKBA), show that deacetylation is a major metabolic pathway, often catalyzed by carboxylesterases. nih.gov This suggests that a similar deacetylation process could be a metabolic route for this compound in biological systems. The resulting acetyl group could then enter various biochemical pathways.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the development of more potent and selective therapeutic agents. For this compound and its derivatives, research has explored how modifications to its core structure—the phenyl ring, the acetyl group, and the carboxylic acid moiety—influence their biological activities against various targets. These studies are crucial for optimizing lead compounds to enhance efficacy and other pharmacokinetic properties.

Detailed research findings have elucidated the impact of different substituents on the biological activities of this compound derivatives, particularly as enzyme inhibitors.

One notable area of investigation has been the development of inhibitors for dihydrofolate reductase from Mycobacterium tuberculosis (MtDHFR), a critical enzyme for the survival of the tuberculosis pathogen. figshare.comuef.fi In a study aimed at developing novel anti-TB agents, a series of 20 substituted 3-benzoic acid derivatives were synthesized and evaluated for their MtDHFR inhibitory activity. figshare.comuef.fi The compounds exhibited a range of potencies, with half-maximal inhibitory concentrations (IC50) from 7 to 40 μM. figshare.comuef.fi This range highlights the sensitivity of the enzyme to the chemical modifications on the 3-benzoic acid scaffold.

The most potent compound identified in this series was compound 4e , which demonstrated an IC50 value of 7 μM. figshare.comuef.fi This represented a 71-fold increase in activity compared to the initial fragment hit, MB872. figshare.comuef.fi Kinetic studies of compound 4e indicated an uncompetitive mechanism of inhibition, suggesting that it binds to a site on the enzyme-substrate complex, rather than competing with the natural substrate at the active site. figshare.comuef.fi This finding was supported by molecular modeling, which proposed that these derivatives could access a distinct back pocket of the enzyme. figshare.comuef.fi

Another area of research has been the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer development. A study on benzoic acid-based STAT3 inhibitors demonstrated that these compounds could suppress the viability of human glioma and breast cancer cells. nih.gov The IC50 values for these compounds ranged from 1.0 to 10.3 μM across various cancer cell lines, indicating that the level of STAT3 activity in different tumor cells influences their sensitivity to the inhibitors. nih.gov For instance, glioma cells (U251MG and U87MG) were the most sensitive, with IC50 values between 1.0 and 2.7 μM. nih.gov

The following table summarizes the inhibitory activities of selected 3-benzoic acid derivatives from these studies.

| Compound Series | Target | Activity Range (IC50) | Most Potent Compound Example | IC50 of Most Potent Compound |

| Substituted 3-benzoic acid derivatives | M. tuberculosis Dihydrofolate Reductase (MtDHFR) | 7 - 40 μM | Compound 4e | 7 μM figshare.comuef.fi |

| Benzoic acid-based inhibitors | STAT3 (in glioma cells) | 1.0 - 2.7 μM | Not specified | 1.0 μM nih.gov |

| Benzoic acid-based inhibitors | STAT3 (in breast cancer cells) | 3.8 - 4.5 μM | Not specified | 3.8 μM nih.gov |

| Benzoic acid-based inhibitors | STAT3 (in prostate cancer cells) | 5.3 - 5.8 μM | Not specified | 5.3 μM nih.gov |

| Benzoic acid-based inhibitors | STAT3 (in pancreatic cancer cells) | 9.6 - 10.3 μM | Not specified | 9.6 μM nih.gov |

These findings underscore the potential of the this compound scaffold as a template for designing targeted inhibitors. The variations in potency across different derivatives and cell lines emphasize the importance of specific substitution patterns for achieving high affinity and selectivity for a given biological target. Future research will likely continue to explore modifications of the this compound structure to develop novel therapeutic agents.

Vii. Applications of 3 Acetylbenzoic Acid in Advanced Materials and Chemical Intermediates

Building Block in Complex Organic Molecule Synthesis

3-Acetylbenzoic acid is a fundamental building block in the field of organic synthesis. chemimpex.com Its bifunctional nature, containing both an acetyl and a carboxylic acid group, provides reactive sites for a variety of chemical transformations. chemimpex.com Chemists utilize this compound as a starting material or intermediate to construct more intricate molecular architectures. chemimpex.com The reactivity of its functional groups is leveraged in reactions such as esterification and acylation to create diverse organic compounds. chemimpex.comcymitquimica.com For instance, it has been used in the preparation of methyl 3-acetylbenzoate. chemicalbook.com The compound's versatility makes it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. chemimpex.com

Intermediate in Pharmaceutical Development

The unique structural characteristics of this compound make it a significant intermediate in the pharmaceutical industry. chemimpex.comcaming.com It serves as a precursor in the synthesis of various pharmaceutical compounds, contributing to the development of new drugs with potential therapeutic applications. lookchem.com